N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucyl-L-methionine
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Overview
Description
The compound (2S)-2-{[2-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoyl]amino}-4-(methylsulfanyl)butanoic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a chromenone core, which is known for its diverse biological activities, and a butanoic acid moiety, which can influence its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[2-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoyl]amino}-4-(methylsulfanyl)butanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethyl and methyl groups: These groups can be introduced via alkylation reactions using suitable alkyl halides.
Attachment of the butanoic acid moiety: This step often involves esterification followed by hydrolysis to yield the free acid.
Coupling reactions: The final steps involve coupling the chromenone core with the butanoic acid derivative using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and automated synthesis could be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[2-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoyl]amino}-4-(methylsulfanyl)butanoic acid: can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-{[2-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoyl]amino}-4-(methylsulfanyl)butanoic acid:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where chromenone derivatives have shown efficacy.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or catalytic activity.
Mechanism of Action
The mechanism of action of (2S)-2-{[2-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoyl]amino}-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets. The chromenone core can interact with enzymes or receptors, modulating their activity. The butanoic acid moiety may enhance the compound’s solubility and facilitate its transport across cell membranes. The exact pathways and molecular targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Indole-based inhibitors: Compounds like CV-4-26, which exhibit antitumor activity.
Uniqueness
(2S)-2-{[2-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoyl]amino}-4-(methylsulfanyl)butanoic acid: is unique due to its combination of a chromenone core and a butanoic acid moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C25H34N2O7S |
---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
(2S)-2-[2-[[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetyl]amino]hexanoylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C25H34N2O7S/c1-5-7-8-18(24(30)27-19(25(31)32)11-12-35-4)26-21(28)14-33-20-10-9-17-16(6-2)13-22(29)34-23(17)15(20)3/h9-10,13,18-19H,5-8,11-12,14H2,1-4H3,(H,26,28)(H,27,30)(H,31,32)/t18?,19-/m0/s1 |
InChI Key |
ZRHZTLKPAUNJED-GGYWPGCISA-N |
Isomeric SMILES |
CCCCC(C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)COC1=C(C2=C(C=C1)C(=CC(=O)O2)CC)C |
Canonical SMILES |
CCCCC(C(=O)NC(CCSC)C(=O)O)NC(=O)COC1=C(C2=C(C=C1)C(=CC(=O)O2)CC)C |
Origin of Product |
United States |
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